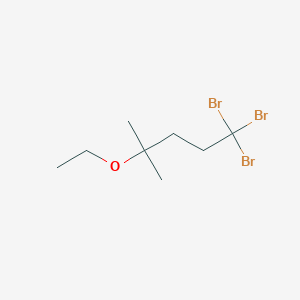![molecular formula C10H11F3O3 B14577053 (2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol CAS No. 61248-91-7](/img/structure/B14577053.png)
(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol is an organic compound that features a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a propane-1,2-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol typically involves the reaction of 3-(trifluoromethyl)phenol with an epoxide, such as glycidol, under basic conditions. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the epoxide ring, resulting in the formation of the desired diol compound. The reaction conditions often include the use of a base like sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent such as tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy moiety can interact with hydrophobic pockets in proteins, while the diol groups can form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)phenol: Lacks the propane-1,2-diol moiety.
Propane-1,2-diol: Lacks the trifluoromethylphenoxy group.
(2S)-3-phenoxypropane-1,2-diol: Lacks the trifluoromethyl group.
Uniqueness
(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol is unique due to the presence of both the trifluoromethyl group and the propane-1,2-diol moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, making it a valuable compound for various applications.
Properties
CAS No. |
61248-91-7 |
|---|---|
Molecular Formula |
C10H11F3O3 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m0/s1 |
InChI Key |
VLHNLWRHUSZUIU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC[C@H](CO)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


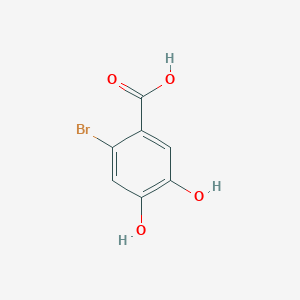
![2-[Phenyl(quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14576987.png)
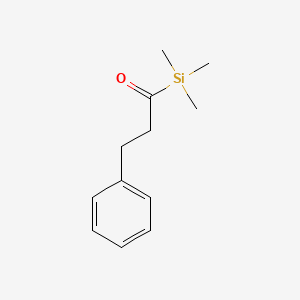

![5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol](/img/structure/B14577002.png)

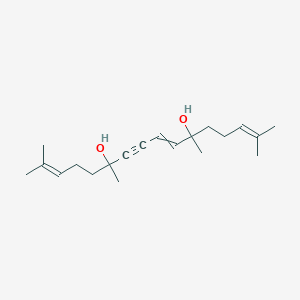
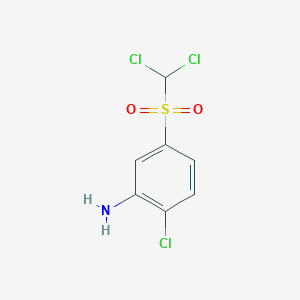
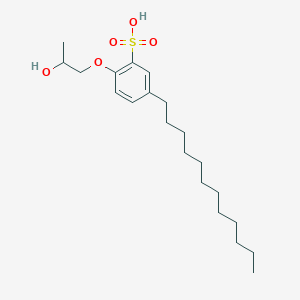
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577010.png)
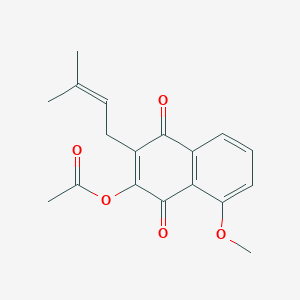
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)](/img/structure/B14577023.png)
![1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester](/img/structure/B14577025.png)
